molecular formula C9H14O4 B1450998 3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane CAS No. 1378825-86-5

3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane

Cat. No. B1450998
M. Wt: 186.2 g/mol
InChI Key: RGYHEPWCPQAJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

  • Synthesis of Tropane Alkaloids

    • Field : Organic & Biomolecular Chemistry
    • Application Summary : The 8-azabicyclo[3.2.1]octane scaffold, which is similar to the structure of the compound you mentioned, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
    • Methods : Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
    • Results : This research has led to the development of important methodologies in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
  • Synthesis of Bicyclo[3.2.1]octane Systems from Carvone

    • Field : Organic Chemistry
    • Application Summary : The commercially available monoterpene carvone has been efficiently converted into the tricyclo[3.2.1.0 2.7]octane and bicyclo[3.2.1]octane systems . These systems are characteristic of some biologically active compounds .
    • Methods : The sequence used for this transformation involves as key features an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .
    • Results : This approach has led to the construction of the bicyclic skeleton based on an intramolecular Diels-Alder (IMDA) reaction of a 5-vinyl-1,3-cyclohexadiene and the regioselective cleavage of the obtained tricyclo[3.2.1.0 2.7]octan-3-one intermediate .
  • Thermodynamic Property Analysis

    • Field : Thermodynamics
    • Application Summary : The thermodynamic properties of similar compounds, such as cis-bicyclo[3.3.0]octane, are critically evaluated . These properties are important for various applications, including chemical engineering and materials science .
    • Methods : The data are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
    • Results : This analysis provides access to a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics .
  • Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]octane Systems from Carvone

    • Field : Organic Chemistry
    • Application Summary : The commercially available monoterpene carvone has been efficiently converted into the tricyclo[3.2.1.0 2.7]octane and bicyclo[3.2.1]octane systems . These systems are characteristic of some biologically active compounds .
    • Methods : The sequence used for this transformation involves key features such as an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .
    • Results : This approach has led to the construction of the bicyclic skeleton based on an intramolecular Diels-Alder (IMDA) reaction of a 5-vinyl-1,3-cyclohexadiene and the regioselective cleavage of the obtained tricyclo[3.2.1.0 2.7]octan-3-one intermediate .
  • Synthesis of Tropane Alkaloids

    • Field : Organic & Biomolecular Chemistry
    • Application Summary : The 8-azabicyclo[3.2.1]octane scaffold, which is similar to the structure of the compound you mentioned, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
    • Methods : Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
    • Results : This research has led to the development of important methodologies in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
  • Synthesis of Bicyclo[3.2.1]octane Systems from Carvone

    • Field : Organic Chemistry
    • Application Summary : The commercially available monoterpene carvone has been efficiently converted into the tricyclo[3.2.1.0 2.7]octane and bicyclo[3.2.1]octane systems . These systems are characteristic of some biologically active compounds .
    • Methods : The sequence used for this transformation involves as key features an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .
    • Results : This approach has led to the construction of the bicyclic skeleton based on an intramolecular Diels-Alder (IMDA) reaction of a 5-vinyl-1,3-cyclohexadiene and the regioselective cleavage of the obtained tricyclo[3.2.1.0 2.7]octan-3-one intermediate .

Safety And Hazards

The safety and hazards associated with these compounds can vary widely depending on their specific structure and properties. It’s always important to refer to the relevant safety data sheets when handling these compounds6.


Future Directions

The future research in this field could involve the development of new synthetic methods for making bicyclo[3.2.1]octanes, in many cases appropriately functionalized to be useful intermediates in the synthesis of more complex natural products containing this bicyclic subunit7.


Please note that this information is based on related compounds and topics, and may not directly apply to “3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane”. For specific information on this compound, further research may be necessary.


properties

IUPAC Name

1-(2-methyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-2-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-6(10)3-9(2)12-7-4-11-5-8(7)13-9/h7-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYHEPWCPQAJSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(OC2COCC2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane
Reactant of Route 2
3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane
Reactant of Route 3
3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane
Reactant of Route 4
3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane
Reactant of Route 5
Reactant of Route 5
3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane
Reactant of Route 6
3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.